4-Fluorophenyl Substitution Confers ~3‑fold Superior Antiproliferative Activity Over Chlorophenyl in Hep3B Carcinoma Cells
In a comparative study of fluorophenyl-isoxazole derivatives, the 4-fluorophenyl carboxamide compound 2a inhibited Hep3B hepatocellular carcinoma cell viability with an IC₅₀ of 7.66 µg/mL, whereas the analogous 2-chlorophenyl derivative exhibited an IC₅₀ of 23 µg/mL under identical conditions [1]. The 3‑fold potency difference demonstrates that fluorine substitution at the phenyl ring is not interchangeable with chlorine and provides a clear advantage in anticancer efficacy.
| Evidence Dimension | Antiproliferative activity (IC₅₀, µg/mL) |
|---|---|
| Target Compound Data | 7.66 µg/mL (fluorophenyl derivative 2a) |
| Comparator Or Baseline | 23 µg/mL (2-chlorophenyl analog) |
| Quantified Difference | ~3.0‑fold (fluorophenyl is 3.0× more potent) |
| Conditions | MTS assay, Hep3B human liver cancer cell line, 24 h treatment |
Why This Matters
This head‑to‑head SAR shows that the 4-fluorophenyl motif significantly enhances antiproliferative potency, a critical metric for selecting lead scaffolds in oncology drug discovery.
- [1] Hawash M, Jaradat N, Abualhasan M, Amer J, Levent S, Issa S, Ibrahim S, Ayaseh A, Shtayeh T, Mousa A. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry. 2021;19(1):855-868. DOI: 10.1515/chem-2021-0078. View Source
